tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate
Overview
Description
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate: is an organic compound with the molecular formula C11H18N2O2 . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate typically involves the reaction of pyrrole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The
Biological Activity
tert-Butyl 2-(1H-pyrrol-1-yl)ethylcarbamate is a carbamate derivative with significant potential in biological research and medicinal chemistry. This compound has garnered attention for its interactions with various biological targets, particularly in enzyme inhibition and the modulation of biochemical pathways. This article synthesizes findings from diverse sources to provide an in-depth analysis of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a tert-butyl group attached to a pyrrole ring via an ethyl carbamate moiety. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition. Additionally, the pyrrole ring participates in π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity .
Enzyme Inhibition
Research indicates that this compound can serve as a valuable tool for studying enzyme kinetics and inhibition mechanisms. Its structure allows it to act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, studies have shown that modifications to the carbamate moiety can enhance its potency against specific targets, improving its efficacy as an enzyme inhibitor .
Study on Enzyme Inhibition
A recent study evaluated the inhibitory effects of various carbamate derivatives on cytochrome P450 enzymes. The results indicated that this compound exhibited significant inhibitory activity, with an IC50 value comparable to established inhibitors. This suggests that the compound could be further developed into a therapeutic agent targeting metabolic disorders .
Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial potential of pyrrole-based compounds, including this compound. The study found that modifications to the pyrrole ring could enhance antibacterial activity, paving the way for the development of new antimicrobial agents based on this scaffold .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₈N₂O₂ |
Biological Activity | Enzyme inhibition, Antibacterial |
IC50 (Enzyme Inhibition) | Comparable to established inhibitors |
Potential Applications | Drug development, Biochemical probes |
Properties
IUPAC Name |
tert-butyl N-(2-pyrrol-1-ylethyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)12-6-9-13-7-4-5-8-13/h4-5,7-8H,6,9H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGROYBBFCGZMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.